4-(Cyclohexylamino)-1H-isoindole-1,3(2H)-dione
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Overview
Description
4-(Cyclohexylamino)-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a cyclohexylamino group attached to the isoindole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylamino)-1H-isoindole-1,3(2H)-dione can be achieved through several methods. One common approach involves the reaction of isoindole derivatives with cyclohexylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexylamino)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole-1,3-dione derivatives, while reduction can produce cyclohexylamine-substituted isoindoles.
Scientific Research Applications
4-(Cyclohexylamino)-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(Cyclohexylamino)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 4-(Cyclohexylamino)-1-(1H-indol-3-yl)butan-1-one
- 3-(1-Cyclohexylpyrrolidin-2-ylidene)-3H-indole
Uniqueness
4-(Cyclohexylamino)-1H-isoindole-1,3(2H)-dione is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
61341-28-4 |
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Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
4-(cyclohexylamino)isoindole-1,3-dione |
InChI |
InChI=1S/C14H16N2O2/c17-13-10-7-4-8-11(12(10)14(18)16-13)15-9-5-2-1-3-6-9/h4,7-9,15H,1-3,5-6H2,(H,16,17,18) |
InChI Key |
XJOPNVHCWLFRES-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=CC=CC3=C2C(=O)NC3=O |
Origin of Product |
United States |
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